Cinnamaldehyde

Catalog No.
S1526900
CAS No.
14371-10-9
M.F
C9H8O
M. Wt
132.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cinnamaldehyde

CAS Number

14371-10-9

Product Name

Cinnamaldehyde

IUPAC Name

(E)-3-phenylprop-2-enal

Molecular Formula

C9H8O

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C9H8O/c10-8-4-7-9-5-2-1-3-6-9/h1-8H/b7-4+

InChI Key

KJPRLNWUNMBNBZ-QPJJXVBHSA-N

SMILES

Array

solubility

Dissolves in about 700 parts water, in about 7 volumes of 60% alcohol.
SOL IN ETHER, CHLOROFORM; INSOL IN PETROLEUM ETHER
Miscible with alcohol, ether, chloroform, oils
SOLUBILITY: 1:5 IN 60%, 1:25 IN 50%, 1:2.5 IN 70% ALC
In water, 1.42X10+3 mg/L at 25 °C
1.42 mg/mL at 25 °C
insoluble in water; miscible in oils
miscible (in ethanol)

Synonyms

(2E)-3-Phenyl-2-propenal; (E)-3-Phenyl-2-propenal; (E)-Cinnamaldehyde; (E)-3-Phenylacrolein; (E)-3-Phenylprop-2-en-1-al; (E)-3-Phenylprop-2-enal; (E)-3-Phenylprop-2-enone; (E)-3-Phenylpropenal; (E)-Cinnamaldehyde; E-Cinnamyl aldehyde; trans-3-Phenyl-

Canonical SMILES

C1=CC=C(C=C1)C=CC=O

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=O

The exact mass of the compound Cinnamaldehyde is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble (ntp, 1992)less than 0.1 mg/ml at 64° f (ntp, 1992)dissolves in about 700 parts water, in about 7 volumes of 60% alcohol.sol in ether, chloroform; insol in petroleum ethermiscible with alcohol, ether, chloroform, oilssolubility: 1:5 in 60%, 1:25 in 50%, 1:2.5 in 70% alcin water, 1.42x10+3 mg/l at 25 °c1.42 mg/ml at 25 °cinsoluble in water; miscible in oilsmiscible (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40346. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Supplementary Records. It belongs to the ontological category of cinnamaldehydes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

trans-Cinnamaldehyde (CAS 14371-10-9) is an α,β-unsaturated aromatic aldehyde and the primary bioactive phenylpropanoid found in Cinnamomum species. In industrial and laboratory procurement, the isolated trans (E) isomer is prioritized over mixed botanical extracts due to its high thermodynamic stability, potent broad-spectrum antimicrobial properties, and precise reactivity as a synthetic building block. As a standardized, >98% pure reference material, it provides a consistent baseline for flavor formulation, biocide development, and the synthesis of downstream derivatives like cinnamyl alcohol, avoiding the severe compositional variability inherent to crude natural sources [1].

Substituting high-purity trans-cinnamaldehyde with crude cinnamon essential oil or mixed-isomer batches introduces critical reproducibility failures in both biological assays and chemical synthesis. Crude extracts exhibit extreme batch-to-batch variability, with active concentrations fluctuating between 46% and 92%, while co-extracting confounding compounds like eugenol and toxic coumarin (often present at 2000–5000 mg/kg in C. cassia) [1]. Furthermore, the cis-isomer lacks the thermodynamic stability of the trans-isomer, leading to unpredictable spatial orientation during targeted nucleophilic additions. For precise stoichiometric conversions and regulatory-compliant formulations, the exact trans-cinnamaldehyde molecule is strictly required[2].

Superior Thermodynamic Stability vs. cis-Cinnamaldehyde

In computational and gas-phase analyses, the trans-isomer of cinnamaldehyde demonstrates significantly higher structural stability compared to its cis counterpart. Specifically, the s-trans conformer of trans-cinnamaldehyde is more stable than the s-cis conformer by 7.95 kJ/mol [1]. This energetic preference prevents spontaneous isomerization under standard processing conditions, ensuring that the α,β-unsaturated system remains in a predictable geometry for downstream synthetic reactions.

Evidence DimensionRelative Conformational Energy (Gas Phase)
Target Compound Datatrans-Cinnamaldehyde (s-trans conformer)
Comparator Or Baselinecis-Cinnamaldehyde (s-cis conformer)
Quantified Differencetrans-isomer is more stable by 7.95 kJ/mol
ConditionsGas phase DFT computational modeling

Ensures predictable spatial orientation and high yield in stereoselective synthesis, making the trans-isomer the reliable choice for chemical manufacturing.

Enhanced Biocidal Efficacy vs. Pulegone and 1,8-Cineole

When evaluated for its antimicrobial efficacy against veterinary pathogens such as Streptococcus equi, trans-cinnamaldehyde significantly outperforms other common essential oil constituents. Quantitative assays reveal that trans-cinnamaldehyde achieves a Minimum Inhibitory Concentration (MIC) of 33.57 ± 12.69 mg/mL. In stark contrast, pulegone requires an MIC of 307.00 ± 76.75 mg/mL to achieve similar inhibition [1]. This nearly 10-fold increase in potency highlights its superiority as an active biocidal ingredient.

Evidence DimensionMinimum Inhibitory Concentration (MIC) against S. equi
Target Compound Datatrans-Cinnamaldehyde (33.57 mg/mL)
Comparator Or BaselinePulegone (307.00 mg/mL)
Quantified Differencetrans-Cinnamaldehyde is approximately 9.1 times more potent (lower MIC)
ConditionsMicrobroth dilution assay against S. equi isolates

Allows formulators to achieve required antimicrobial efficacy at significantly lower concentrations, reducing raw material costs and formulation toxicity.

Elimination of Coumarin Toxicity and Compositional Variance

The procurement of isolated, synthetic trans-cinnamaldehyde (>98% purity) eliminates the severe compositional risks associated with crude Cinnamomum cassia extracts. While crude extracts can contain highly variable cinnamaldehyde concentrations (ranging from 46% to 92%), they also carry high levels of coumarin—a hepatotoxic compound present at 2000 to 5000 mg/kg in false cinnamon bark [1]. Procuring the pure trans-cinnamaldehyde molecule ensures 0 mg/kg of coumarin contamination, providing a standardized, regulatory-compliant profile for sensitive applications.

Evidence DimensionCoumarin Contamination and Active Variance
Target Compound DataPure trans-Cinnamaldehyde (>98% active, 0 mg/kg coumarin)
Comparator Or BaselineCrude Cassia Extract (46-92% active, 2000-5000 mg/kg coumarin)
Quantified DifferenceComplete elimination of coumarin toxicity and up to 54% reduction in active ingredient variance
ConditionsStandardized chemical procurement vs. botanical extraction

Essential for pharmaceutical and cosmetic procurement where strict regulatory limits on coumarin dictate material selection.

Liquid-Phase Processability vs. Solid Cinnamic Acid

For continuous-flow synthesis and liquid-phase formulations, trans-cinnamaldehyde offers superior handling characteristics compared to its oxidized counterpart, cinnamic acid. trans-Cinnamaldehyde possesses a melting point of -7.5 °C and a boiling point of 248 °C, remaining a highly miscible, pumpable liquid at standard ambient temperatures . In contrast, cinnamic acid has a melting point of 133 °C, requiring either dissolution in large volumes of organic solvents or high-temperature melt processing. This physical state difference makes the aldehyde significantly easier to meter and process in automated industrial workflows.

Evidence DimensionMelting Point and Ambient State
Target Compound Datatrans-Cinnamaldehyde (Melting point -7.5 °C, liquid at 25 °C)
Comparator Or BaselineCinnamic Acid (Melting point 133 °C, solid at 25 °C)
Quantified Difference140.5 °C lower melting point, enabling solvent-free liquid transfer
ConditionsStandard ambient temperature and pressure (25 °C, 1 atm)

Streamlines industrial handling by bypassing the need for high-temperature melting or excessive solvent use required for solid precursors.

Standardized Biocidal and Nematicidal Formulations

Directly following its superior MIC profile against pathogens (e.g., S. equi) compared to other terpenes like pulegone, trans-cinnamaldehyde is the optimal choice for formulating agricultural nematicides and veterinary antimicrobials. Its high purity ensures consistent dosing and reliable field performance without the confounding variables of crude botanical extracts[1].

Continuous-Flow Flavor and Fragrance Synthesis

Leveraging its liquid state at room temperature and defined trans stereochemistry, this compound is heavily procured as a pumpable starting material for synthesizing cinnamyl alcohol and dihydrocinnamaldehyde. Its use bypasses the severe high-temperature melt or solvent requirements of solid cinnamic acid, streamlining automated industrial-scale manufacturing .

Electrophilic Probes in Proteomic Research

Because of its stable α,β-unsaturated system, trans-cinnamaldehyde is used in advanced biochemical assays to selectively form adducts with glutathione and cysteine residues. The thermodynamic stability of the trans-isomer ensures predictable binding kinetics, making it a reliable electrophilic probe in cellular physiology studies[2].

Physical Description

Liquid, Other Solid; Liquid
Yellowish oily liquid; [HSDB]
Clear yellow liquid with a cinnamon odor; [CAMEO]
Liquid
Yellow liquid, strong cinnamon odou

Color/Form

Yellowish oily liquid
GREENISH-YELLOW LIQUID

XLogP3

1.9

Hydrogen Bond Acceptor Count

1

Exact Mass

132.057514874 Da

Monoisotopic Mass

132.057514874 Da

Boiling Point

253 °C @ 760 MM HG (SLIGHT DECOMP)
248.00 °C. @ 760.00 mm Hg

Flash Point

160 °F
120 °C closed cup

Heavy Atom Count

10

Taste

BURNING TASTE
SWEET TASTE

Vapor Density

VAPOR DENSITY: 4.6 (AIR= 1)

Density

1.048-1.052 at 25 °C/25 °C
1.046-1.053

LogP

1.90
log Kow = 1.90

Odor

PUNGENT, SPICY NOTE
Strong odor of cinnamon

Odor Threshold

50-750 ppb

Appearance

Oil

Melting Point

-7.5 °C

UNII

SR60A3XG0F

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 48 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 45 of 48 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Cinnamaldehyde is approved by the FDA for use within allergenic epicutaneous patch tests which are indicated for use as an aid in the diagnosis of allergic contact dermatitis (ACD) in persons 6 years of age and older.

Therapeutic Uses

/EXPL THER/ Cinnamonum zeylanicum (cinnamon) is widely used in traditional system of medicine to treat diabetes in India. The present study was carried out to isolate and identify the putative antidiabetic compounds ... Cinnamaldehyde was administered at different doses (5, 10 and 20 mg/kg bw) for 45 days to streptozotocin (STZ) (60 mg/kg bw)-induced male diabetic wistar rats. It was found that plasma glucose concentration was significantly (p<0.05) decreased in a dose-dependent manner (63.29%) compared to the control. In addition, oral administration of cinnamaldehyde (20 mg/kg bw) significantly decreased glycosylated hemoglobin (HbA(1C)), serum total cholesterol, triglyceride levels and at the same time markedly increased plasma insulin, hepatic glycogen and high-density lipoprotein-cholesterol levels. Also cinnamaldehyde restored the altered plasma enzyme (aspartate aminotransferase, alanine aminotransferase, lactate dehydrogenase, alkaline phosphatase and acid phosphatase) levels to near normal. Administration of glibenclamide, a reference drug (0.6 mg/kg bw) also produced a significant (p < 0.05) reduction in blood glucose concentration in STZ-induced diabetic rats. The results of this experimental study indicate that cinnamaldehyde possesses hypoglycemic and hypolipidemic effects in STZ-induced diabetic rats.

MeSH Pharmacological Classification

Antimutagenic Agents

Vapor Pressure

2.89X10-2 mm Hg at 25 °C

Pictograms

Irritant

Irritant

Other CAS

14371-10-9
104-55-2

Absorption Distribution and Excretion

Cinnamaldehyde is 52% absorbed through the skin and shown to be rapidly absorbed from the gut.
Cinnamaldehyde is metabolized and excreted primarily in the urine and, to a minor extent, in the feces. After oral or intraperitoneal administration to rats and mice, 69–98% of the dose of cinnamaldehyde was recovered in the urine and feces within 24 h.
The bioavailability of microencapsulated cinnamaldehyde (CNMA) was investigated in male F344 rats. Rats were gavaged with CNMA in corn oil using either microencapsulated or the neat chemical at doses of 50, 250, and 500 mg/kg. No differences between the two formulations at any of the doses were found in either CNMA blood concentration profiles or in the rate of urinary hippuric acid excretion. Both formulations showed a low bioavailability (< 20%) at 250 and 500 mg/kg. Regardless of the formulation used, oral gavage of CNMA significantly increased the urinary excretion of hippuric acid. About 75% of the dose of CNMA was metabolized to hippuric acid and recovered in the urine. The total amount of hippuric acid recovered in a 50-hr urinary collection correlated well with the CNMA dose. The data suggest that there was complete release of CNMA from the microcapsules and that microencapsulation of CNMA does not affect its bioavailability or its metabolism ...
/Cinnamaldehyde is/ presumably oxidized in vivo to cinnamic acid, which is excreted in urine as benzoic and hippuric acids.
After ip admin of cinnamic aldehyde to rats, urinary thio ether excretion amounted to 6.5% of dose.
Cinnamaldehyde administered intraperitoneally to a rabbit was excreted in the urine as cinnamic acid, cinnamoylglycine, benzoic acid and hippuric acid.
For more Absorption, Distribution and Excretion (Complete) data for CINNAMALDEHYDE (7 total), please visit the HSDB record page.

Metabolism Metabolites

The metabolism of trans-[3-14C]cinnamaldehyde was investigated in male and female Fischer 344 rats and CD1 mice at doses of 2 and 250 mg/kg bw given by ip injection and in males at 250 mg/kg by oral gavage. Some 94% of the administered dose was recovered in the excreta in 72 hr in both species with most (75-81%) present in the 0-24-hr urine. Less than 2% of the administered dose was found in the carcasses at 72 hr after dosing. Urinary metabolites were identified by their chromatographic characteristics. In both species the major urinary metabolite was hippuric acid accompanied by 3-hydroxy-3-phenylpropionic acid, benzoic acid and benzoyl glucuronide. The glycine conjugate of cinnamic acid was formed to a considerable extent only in the mouse. The oxidative metabolism of cinnamaldehyde essentially follows that of cinnamic acid, by beta-oxidation analogous to that of fatty acids. Apart from the metabolites common to cinnamic acid and cinnamaldehyde, 7% of 0-24-hr urinary 14C was accounted for by two new metabolites in the rat and three in the mouse, which have been shown in other work to arise from a second pathway of cinnamaldehyde metabolism involving conjugation with glutathione. The excretion pattern and metabolic profile of cinnamaldehyde in rats and mice are not systematically affected by sex, dose size and route of administration. The data are discussed in terms of their relevance to the safety evaluation of trans-cinnamaldehyde, particularly the validity or otherwise of extrapolation of toxicity data from high to low dose. /trans-Cinnamaldehyde/
To evaluate the extent of cinnamaldehyde and cinnamic alcohol metabolism in human skin and provide evidence for the role of cutaneous alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) in such metabolism ... the extent of cinnamic alcohol and aldehyde metabolism was investigated in human skin homogenates and sub-cellular fractions ... Studies were conducted in the presence and absence of the ADH/cytochrome P450 inhibitor 4-methylpyrazole and the cytosolic ALDH inhibitor, disulfiram. Differential metabolism of cinnamic alcohol and cinnamaldehyde was observed in various subcellular fractions: skin cytosol was seen to be the major site of cinnamic compound metabolism. Significant metabolic inhibition was observed using 4-methylpyrazole and disulfiram in whole skin homogenates and cytosolic fractions only ... This study has demonstrated that cutaneous ADH and ALDH activities, located within defined subcellular compartments, play important roles in the activation and detoxification of CAlc and CAld in skin ...
Cinnamaldehyde administered intraperitoneally to a rabbit was excreted in the urine as cinnamic acid, cinnamoylglycine, benzoic acid and hippuric acid.
Identification of 2 sulfur containing urinary metabolites of cinnamic aldehyde in rat which are 3-S-(N-acetylcysteinyl)-3-phenylpropyl alcohol and 3-S-(N-acetylcysteinyl)-3-phenylpropionic acid.
For more Metabolism/Metabolites (Complete) data for CINNAMALDEHYDE (6 total), please visit the HSDB record page.
Cinnamaldehyde is a known human metabolite of cinnarizine.
Cinnamaldehyde is converted to cinnamoyl-CoA by cinnamoyl-CoA reductase.

Wikipedia

Cinnamaldehyde

Use Classification

Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Cosmetics -> Denaturant

Methods of Manufacturing

For the synthesis, only the base-catalyzed condensation of benzaldehyde with acetaldehyde has been adopted on an industrial scale.
Cinnamaldehyde has been efficiently isolated in high purity by fractional distillation from cassia and cinnamon bark essential oils.
Preparation by condensation of benzaldehyde and acetaldehyde.
... Oxidation of cinnamyl alcohol

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
All Other Basic Organic Chemical Manufacturing
Wholesale and Retail Trade
Food, beverage, and tobacco product manufacturing
2-Propenal, 3-phenyl-: ACTIVE
Controls/repels a variety of pests including aphids, sharpshooter aphids, mites, spider mites (including two-spotted mites, Pacific mites and Williamette mites), leafhoppers, whiteflies (including sifverleaf and greenhouse), thrips (including western flower), algae, moss, and liverworts/hornworts/pearlworts. /Cinnacure A3005/
Method of purification: rectification

Storage Conditions

Do not use, pour, spill or store near heat or open flame. /Cinnacure A3005/

Interactions

The Japanese medaka (Oryzias latipes) was used in the medaka embryo-larval assay (MELA) to determine possible adverse developmental effects of ethanol and the spice component, cinnamaldehyde (CAD) ... Medaka were exposed to ethanol at 100 mM, CAD at 10, 1.0, 0.67 or 0.50 mM, to ethanol and CAD combined, or were non-treated controls. Ethanol at 100 mM was without effect. CAD alone at 10 mM and 1.0 mM was lethal by 1 dpf. Embryos exposed to 100 mM ethanol and 0.67 mM CAD exhibited cardiovascular and pigmentation defects and delayed hatching. Embryos exposed to 0.50 mM CAD alone had less severe cardiovascular problems as compared to the combined ethanol and CAD treatment. Taken together the results indicate that the combined effects of ethanol and CAD are greater than the individual effects and indicate the need to monitor effluents in fish nursery areas to protect natural fish populations.

Dates

Last modified: 08-15-2023
Belsito D, Bickers D, Bruze M, Calow P, Greim H, Hanifin JM, Rogers AE, Saurat JH, Sipes IG, Tagami H: A toxicologic and dermatologic assessment of related esters and alcohols of cinnamic acid and cinnamyl alcohol when used as fragrance ingredients. Food Chem Toxicol. 2007;45 Suppl 1:S1-23. doi: 10.1016/j.fct.2007.09.087. Epub 2007 Sep 18. [PMID:18035463]
Hu et al. Zinc activates damage-sensing TRPA1 ion channels Nature Chemical Biology, doi: 10.1038/nchembio.146, published online 8 February 2009 http://www.nature.com/naturechemicalbiology
Aleku et al. Enzymatic C-H activation of aromatic compounds through CO2 fixation. Nature Chemical Biology, DOI: 10.1038/s41589-020-0603-0, published online 27 July 2020
Raup et al. Cooperative catalysis by carbenes and Lewis acids in a highly stereoselective route to gamma-lactams. Nature Chemistry, doi: 10.1038/nchem.727, published online 18 July 2010 http://www.nature.com/nchem
Ito et al. Direct enantio-convergent transformation of racemic substrates without racemization or symmetrization. Nature Chemistry, doi: 10.1038/nchem.801, published online 29 August 2010 http://www.nature.com/nchem
Guo et al. Switchable selectivity in an NHC-catalysed dearomatizing annulation reaction. Nature Chemistry, doi: 10.1038/nchem.2337, published online 31 August 2015 http://www.nature.com/nchem
Trost et al. Ruthenium-catalysed multicomponent synthesis of the 1,3-dienyl-6-oxy polyketide motif. Nature Chemistry, DOI: 10.1038/s41557-020-0464-x, published online 1 June 2020

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